molecular formula C9H8N2O B1524380 6-Aminoisoquinolin-1(2H)-one CAS No. 216099-46-6

6-Aminoisoquinolin-1(2H)-one

Cat. No. B1524380
M. Wt: 160.17 g/mol
InChI Key: IZATWLMRJBAQAH-UHFFFAOYSA-N
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Description

6-Aminoisoquinolin-1(2H)-one is a chemical compound with the molecular formula C9H8N2 . It is used for laboratory research purposes .


Synthesis Analysis

The target compound, 6-Aminoisoquinolin-1(2H)-one, is prepared by reacting 6-bromoisoquinoline with ammonia .


Molecular Structure Analysis

The molecular structure of 6-Aminoisoquinolin-1(2H)-one consists of 9 carbon atoms, 8 hydrogen atoms, and 2 nitrogen atoms . The molecular weight of this compound is 144.17 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis : A concise and efficient route for synthesizing 1-aminoisoquinolines involves the reaction of 2-alkynylbenzaldoximes with isothiocyanates, catalyzed by silver triflate. This method highlights a cost-effective approach to producing 1-aminoisoquinolines under neutral, mild conditions, showcasing the molecule's role in chemical synthesis and potential for diverse chemical applications (Li, Wang, & Lu, 2012).

Biological and Pharmacological Research

  • Antitumor Activity : The synthesis of aminoquinones structurally related to marine isoquinolinequinones has been reported, with some compounds showing moderate to high potency against various human tumor cell lines. This indicates the potential of 6-aminoisoquinolin-1(2H)-one derivatives as promising antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Synthetic Methodology Development

  • Novel Synthetic Routes : A method for synthesizing novel isoquinolin-1(2H)-ones and derivatives via recyclization of 3-hetarylisocoumarins highlights the importance of 6-aminoisoquinolin-1(2H)-one in developing new synthetic methodologies. These compounds are considered promising families of anticancer compounds, emphasizing the chemical's utility in creating therapeutically relevant molecules (Konovalenko et al., 2020).

Chemical Binding and Receptor Interaction

  • Melatonin Receptor Agonists and Antagonists : Research into melatonin receptor binding highlighted the preparation of 6H-isoindolo[2,1-a]indoles and related compounds as melatonin analogs. These studies help understand the binding site of the melatonin receptor, with implications for designing drugs targeting these receptors (Faust et al., 2000).

Safety And Hazards

6-Aminoisoquinolin-1(2H)-one is classified as a skin irritant (Category 2), eye irritant (Category 2), and has specific target organ toxicity – single exposure (Category 3) .

Future Directions

Nitrogen heterocycles, such as 6-Aminoisoquinolin-1(2H)-one, have great medicinal and pharmaceutical value, and many drugs are derivatives of nitrogen heterocycles .

properties

IUPAC Name

6-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZATWLMRJBAQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679871
Record name 6-Aminoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoisoquinolin-1(2H)-one

CAS RN

216099-46-6
Record name 6-Aminoisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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